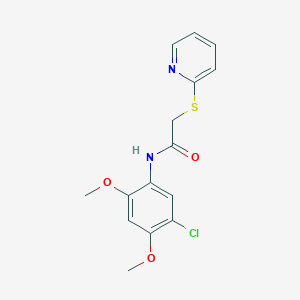
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-pyridinylthio)acetamide
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-pyridinylthio)acetamide, also known as CDP323, is a compound that has been synthesized for scientific research purposes. It belongs to a class of compounds known as thioacetamides, which have been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
High-Performance Liquid Chromatography
A study by Fujimaki, Sudo, and Tachizawa (1988) developed a high-performance liquid chromatographic method for determining a novel nootropic agent related to N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-pyridinylthio)acetamide in human serum and urine. This method is sensitive, accurate, and applicable for pharmacokinetic studies in humans (Fujimaki, Sudo, & Tachizawa, 1988).
Oxidative Radical Cyclization
Chikaoka, Toyao, Ogasawara, Tamura, and Ishibashi (2003) explored the treatment of certain acetamides, including compounds similar to this compound, with Mn(III)/Cu(II) for oxidative radical cyclization, leading to the formation of erythrinanes. This process is relevant for synthesizing complex organic structures, such as Erythrina alkaloids (Chikaoka et al., 2003).
Kappa-Opioid Agonists
Barlow, Blackburn, Costello, James, Le Count, Main, Pearce, Russell, and Shaw (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to the chemical structure , as opioid kappa agonists. These compounds demonstrated potent naloxone-reversible analgesic effects in a mouse abdominal constriction model, suggesting their relevance in opioid receptor research (Barlow et al., 1991).
Powder Diffraction Data for Potential Pesticides
Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of phenoxyacetamide, which are structurally related to this compound, by X-ray powder diffraction. These compounds are potential pesticides, and their characterization contributes to the understanding of their structure and potential applications (Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis and Pharmacological Evaluation
Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, and Shah (2017) worked on synthesizing and evaluating various acetamide derivatives, including structures similar to the chemical , for their antibacterial and anti-enzymatic potential. This research contributes to the understanding of the potential medical applications of these compounds (Nafeesa et al., 2017).
Copper(I) Complexes with Pyridylmethylamide Ligands
Yang, Powell, and Houser (2007) synthesized Cu(I) complexes with pyridylmethylamide ligands, structurally related to this compound. These complexes were analyzed for their structural variety and potential applications in chemical studies (Yang, Powell, & Houser, 2007).
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-20-12-8-13(21-2)11(7-10(12)16)18-14(19)9-22-15-5-3-4-6-17-15/h3-8H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPIAHJWMDKQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=CC=CC=N2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4576703.png)
![N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4576708.png)
![4-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4576722.png)
![N-(3-acetylphenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4576730.png)

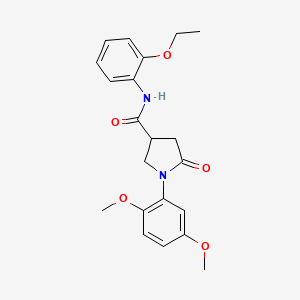
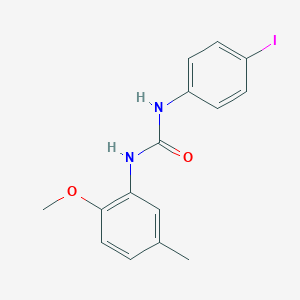
![N-{3-allyl-2-[(3-chlorophenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}benzamide](/img/structure/B4576768.png)

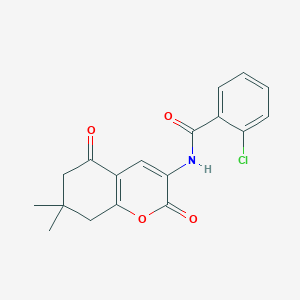
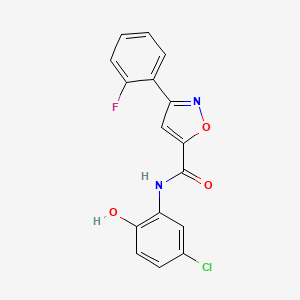
![5-(2-furyl)-4-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4576804.png)
![6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4576812.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4576814.png)
